REACTION_SMILES
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[C:31]([OH:32])([CH3:33])([CH3:34])[CH3:35].[CH:16]1([N:22]=[C:23]=[N:24][CH:25]2[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]2)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1.[c:1]1([CH2:7][CH2:8][n:9]2[c:10](=[NH:15])[cH:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][n:9]2[c:10](=[N:15][C:23](=[N:22][CH:16]3[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]3)[NH:24][CH:25]3[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]3)[cH:11][cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
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Name
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N=c1ccccn1CCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N=c1ccccn1CCc1ccccc1
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Name
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Type
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product
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Smiles
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c1ccc(CCn2ccccc2=NC(=NC2CCCCC2)NC2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |